Cas no 1315055-16-3 ((2R)-4-(3-fluorophenyl)butan-2-amine)

(2R)-4-(3-fluorophenyl)butan-2-amine is a chiral amine compound featuring a fluorinated phenyl group, which confers unique electronic and steric properties. The (2R)-stereochemistry ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The fluorine substitution enhances metabolic stability and binding affinity in bioactive molecules, while the butan-2-amine scaffold offers versatility as a building block for drug discovery. This compound is particularly useful in the development of CNS-targeting agents and enzyme inhibitors due to its balanced lipophilicity and structural rigidity. High-purity synthesis and well-defined stereochemistry make it a reliable intermediate for research and fine chemical production.
(2R)-4-(3-fluorophenyl)butan-2-amine structure
1315055-16-3 structure
商品名:(2R)-4-(3-fluorophenyl)butan-2-amine
CAS番号:1315055-16-3
MF:C10H14FN
メガワット:167.223266124725
CID:5939589
PubChem ID:22831507

(2R)-4-(3-fluorophenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2R)-4-(3-fluorophenyl)butan-2-amine
    • EN300-1848841
    • AKOS006285018
    • 1315055-16-3
    • インチ: 1S/C10H14FN/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8H,5-6,12H2,1H3/t8-/m1/s1
    • InChIKey: CBTPZQTYRUCYFI-MRVPVSSYSA-N
    • ほほえんだ: FC1=CC=CC(=C1)CC[C@@H](C)N

計算された属性

  • せいみつぶんしりょう: 167.111027613g/mol
  • どういたいしつりょう: 167.111027613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 26Ų

(2R)-4-(3-fluorophenyl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1848841-0.5g
(2R)-4-(3-fluorophenyl)butan-2-amine
1315055-16-3
0.5g
$809.0 2023-09-19
Enamine
EN300-1848841-5.0g
(2R)-4-(3-fluorophenyl)butan-2-amine
1315055-16-3
5g
$5304.0 2023-06-01
Enamine
EN300-1848841-2.5g
(2R)-4-(3-fluorophenyl)butan-2-amine
1315055-16-3
2.5g
$1650.0 2023-09-19
Enamine
EN300-1848841-1g
(2R)-4-(3-fluorophenyl)butan-2-amine
1315055-16-3
1g
$842.0 2023-09-19
Enamine
EN300-1848841-0.05g
(2R)-4-(3-fluorophenyl)butan-2-amine
1315055-16-3
0.05g
$707.0 2023-09-19
Enamine
EN300-1848841-10.0g
(2R)-4-(3-fluorophenyl)butan-2-amine
1315055-16-3
10g
$7866.0 2023-06-01
Enamine
EN300-1848841-0.25g
(2R)-4-(3-fluorophenyl)butan-2-amine
1315055-16-3
0.25g
$774.0 2023-09-19
Enamine
EN300-1848841-10g
(2R)-4-(3-fluorophenyl)butan-2-amine
1315055-16-3
10g
$3622.0 2023-09-19
Enamine
EN300-1848841-0.1g
(2R)-4-(3-fluorophenyl)butan-2-amine
1315055-16-3
0.1g
$741.0 2023-09-19
Enamine
EN300-1848841-1.0g
(2R)-4-(3-fluorophenyl)butan-2-amine
1315055-16-3
1g
$1829.0 2023-06-01

(2R)-4-(3-fluorophenyl)butan-2-amine 関連文献

(2R)-4-(3-fluorophenyl)butan-2-amineに関する追加情報

Chemical Profile of (2R)-4-(3-fluorophenyl)butan-2-amine (CAS No. 1315055-16-3)

Compound (2R)-4-(3-fluorophenyl)butan-2-amine, identified by its CAS number 1315055-16-3, is a significant molecule in the realm of pharmaceutical chemistry. This compound, featuring a chiral center at the second carbon atom, has garnered attention due to its structural and functional versatility. The presence of a 3-fluorophenyl substituent introduces unique electronic properties, making it a valuable scaffold for drug discovery and development.

The molecular structure of (2R)-4-(3-fluorophenyl)butan-2-amine consists of a butan-2-amine backbone with a fluorinated aromatic ring attached at the fourth carbon position. This configuration allows for diverse interactions with biological targets, including enzymes and receptors. The fluorine atom, in particular, enhances metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents.

In recent years, there has been growing interest in the development of fluorinated amines as pharmacophores. These compounds have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases. The specific stereochemistry of (2R)-4-(3-fluorophenyl)butan-2-amine, with its (R) configuration at the chiral center, plays a crucial role in determining its biological activity. This stereochemical purity is often achieved through advanced synthetic methodologies, ensuring that the compound exhibits the desired pharmacological properties.

One of the most compelling aspects of (2R)-4-(3-fluorophenyl)butan-2-amine is its potential as a building block for more complex drug molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in designing small-molecule inhibitors that interact with protein kinases, which are key players in cancer signaling pathways. The fluorine substituent enhances the binding affinity of these inhibitors, leading to more effective therapeutic outcomes.

The synthesis of (2R)-4-(3-fluorophenyl)butan-2-amine involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced techniques such as asymmetric hydrogenation and enantioselective catalysis are often employed to achieve high enantiomeric purity. These synthetic strategies not only highlight the complexity of pharmaceutical chemistry but also underscore the importance of innovative methodologies in producing high-quality active pharmaceutical ingredients (APIs).

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications influence biological activity. Molecular modeling studies on (2R)-4-(3-fluorophenyl)butan-2-amine have provided insights into its interaction with target proteins. These studies reveal how the fluorine atom and the chiral center contribute to binding affinity and selectivity. Such computational approaches are integral to modern drug discovery pipelines, enabling researchers to predict and optimize lead compounds before experimental validation.

The pharmacological profile of (2R)-4-(3-fluorophenyl)butan-2-amine has been explored in several preclinical studies. These investigations have focused on its potential as an intermediate in synthesizing novel therapeutics targeting neurological disorders. The compound's ability to modulate neurotransmitter systems makes it an attractive candidate for further development. Additionally, its structural features suggest potential applications in treating inflammatory diseases by inhibiting pro-inflammatory cytokine pathways.

In conclusion, (2R)-4-(3-fluorophenyl)butan-2-amine (CAS No. 1315055-16-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and stereochemical purity make it a valuable scaffold for drug development across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and design of next-generation therapeutics.

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